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Compound of Interest

Compound Name:
Ethanone, 1-(2,4-

difluorophenyl)-2-fluoro- (9CI)

CAS No.: 319-34-6

Cat. No.: B3382236

Get Quote

A Technical Guide for Researchers and Drug Development Professionals on the Strategic Use

of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in Azole Antifungal Synthesis

Abstract
Voriconazole, a second-generation triazole antifungal agent, is a critical therapeutic for treating

severe and invasive fungal infections.[1][2] Its complex stereochemistry necessitates a highly

controlled and efficient synthetic strategy.[3] A pivotal component in many successful synthesis

routes is the ketone intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This

document provides an in-depth guide for researchers, chemists, and drug development

professionals on the application of this key intermediate in the synthesis of Voriconazole. We

will explore the primary synthetic pathways, provide detailed, field-tested protocols, and discuss

the critical parameters that ensure high yield and stereoselectivity.

Initial Note on CAS Number: The topic specified CAS 319-34-6. However, this CAS number

corresponds to an isomer of hexachlorocyclohexane, a pesticide, and is not associated with

Voriconazole synthesis.[4][5][6][7][8] The well-established and critical ketone intermediate for
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Voriconazole synthesis is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which has

the CAS number 86404-63-9.[9][10][11] This guide will focus on the application of this correct

and pivotal intermediate.

Introduction to Voriconazole and its Synthetic
Strategy
Voriconazole's chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-

(1H-1,2,4-triazol-1-yl)butan-2-ol, features two chiral centers, leading to four possible

stereoisomers.[3] The desired therapeutic efficacy resides specifically in the (2R,3S)-

enantiomer.[3] Consequently, the primary challenge in its synthesis is the precise control of

stereochemistry.

The synthesis of Voriconazole often involves the construction of the core butanol structure

through the coupling of two key fragments: a difluorophenyl-triazole moiety and a

fluoropyrimidine moiety. The intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-

yl)ethanone (herein referred to as DFTA) serves as the foundational building block for the

difluorophenyl-triazole portion of the molecule.[1][9][12]

Profile of the Core Intermediate: 1-(2,4-
Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
(DFTA)
DFTA is a key raw material in the manufacturing of Voriconazole and other azole antifungals

like Fluconazole.[1][9][13][14] Its structure incorporates the necessary difluorophenyl ring and

the triazole ring, which are essential for the antifungal activity of the final drug.[9][13] The

primary role of DFTA in the synthesis is to act as an electrophile, where its ketone group is

attacked by a nucleophilic pyrimidine derivative.[12]

Table 1: Properties of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 15 Tech Support

https://apicule.com/api-intermediates/1-24-difluorophenyl-2-1h-124-triazol-1-ylethanone/
https://www.researchgate.net/publication/264324270_1-24-Difluoro-phen-yl-2-1H-124-triazol-1-yl-ethanone
https://www.medchemexpress.com/1-2-4-difluorophenyl-2-1h-1-2-4-triazol-1-yl-ethanone.html
https://pdf.benchchem.com/30/ent_Voriconazole_A_Deep_Dive_into_Stereochemistry_and_Biological_Activity.pdf
https://pdf.benchchem.com/30/ent_Voriconazole_A_Deep_Dive_into_Stereochemistry_and_Biological_Activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727777/
https://apicule.com/api-intermediates/1-24-difluorophenyl-2-1h-124-triazol-1-ylethanone/
https://www.researchgate.net/publication/231736643_Process_Development_of_Voriconazole_A_Novel_Broad-Spectrum_Triazole_Antifungal_Agent
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727777/
https://apicule.com/api-intermediates/1-24-difluorophenyl-2-1h-124-triazol-1-ylethanone/
https://www.scimplify.com/en-us/1-2-4-difluorophenyl-2-1h-1-2-4-triazol-1-yl-ethanone-dfta
https://pdf.benchchem.com/194/The_Genesis_of_a_Potent_Antifungal_A_Technical_History_of_1_2_4_Difluorophenyl_2_1H_1_2_4_triazol_1_yl_ethanone.pdf
https://apicule.com/api-intermediates/1-24-difluorophenyl-2-1h-124-triazol-1-ylethanone/
https://www.scimplify.com/en-us/1-2-4-difluorophenyl-2-1h-1-2-4-triazol-1-yl-ethanone-dfta
https://www.researchgate.net/publication/231736643_Process_Development_of_Voriconazole_A_Novel_Broad-Spectrum_Triazole_Antifungal_Agent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382236?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 86404-63-9

Molecular Formula C10H7F2N3O

Molecular Weight 223.18 g/mol

Appearance Off-white to white crystalline powder

Melting Point 135-138 °C

Solubility
Soluble in organic solvents like Tetrahydrofuran

(THF) and Dichloromethane (DCM)

Key Synthetic Pathways Utilizing DFTA
Two predominant strategies have been developed for the stereoselective synthesis of

Voriconazole from DFTA: the Reformatsky-type reaction and the Grignard reaction. Both aim to

control the formation of the two adjacent chiral centers in the molecule.

The Reformatsky-Type Reaction
This approach offers excellent diastereoselectivity.[12] It involves the reaction of DFTA with a

halogenated ethyl-pyrimidine derivative in the presence of activated zinc. The organozinc

reagent, formed in situ, adds to the ketone of DFTA, creating the desired carbon-carbon bond

and setting the stereochemistry of the resulting tertiary alcohol.[15][16][17]

Causality of Experimental Choices: The use of zinc, often activated with iodine and

sometimes with lead powder, is crucial for the formation of the organozinc intermediate.[15]

[18][19] Tetrahydrofuran (THF) is a common solvent as it effectively solvates the

organometallic species.[18][19] The reaction temperature is carefully controlled to optimize

the diastereoselectivity.[18]

The Grignard Reaction
The Grignard reaction is another powerful tool for forming carbon-carbon bonds. In the context

of Voriconazole synthesis, a Grignard reagent is prepared from a halogenated ethyl-
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fluoropyrimidine and magnesium.[20][21] This nucleophilic reagent then attacks the carbonyl

carbon of DFTA.

Causality of Experimental Choices: The preparation of the Grignard reagent requires an

aprotic ether solvent like methyltetrahydrofuran.[20] The reaction is highly exothermic and

requires careful temperature control to prevent side reactions.

Detailed Experimental Protocols
The following protocols are synthesized from established literature and patents, providing a

comprehensive guide for the laboratory-scale synthesis of Voriconazole intermediates.

Protocol 1: Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-
fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-
triazol-1-yl)butan-2-ol via Reformatsky-Type Reaction
This protocol details the synthesis of the key chlorinated intermediate which is subsequently

dehalogenated to form racemic Voriconazole.

Diagram 1: Workflow for Reformatsky-Type Reaction
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Reagent Preparation
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Cool the activated Zinc suspension
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6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in THF

Allow the reaction to warm to room temperature
and stir for 1-2 hours

Quench the reaction with acetic acid

Filter to remove inorganic salts

Adjust pH with sodium carbonate solution

Extract with an organic solvent (e.g., DCM)

Dry and concentrate the organic phase

Isolate the product
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Caption: Workflow for the synthesis of the chlorinated Voriconazole intermediate.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b3382236/docs?utm_src=pdf-body-img#application-notes-protocols-for-the-synthesis-of-voriconazole-intermediates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382236?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Reagents:

Reagent CAS Number Quantity (molar eq.)

1-(2,4-Difluorophenyl)-2-(1H-

1,2,4-triazol-1-yl)ethanone

(DFTA)

86404-63-9 1.0

6-(1-bromoethyl)-4-chloro-5-

fluoropyrimidine
147570-34-1 1.2

Zinc Powder 7440-66-6 3.0

Lead Powder 7439-92-1 ~5% w/w of Zinc

Iodine 7553-56-2 0.2

Tetrahydrofuran (THF),

anhydrous
109-99-9 Sufficient volume

Acetic Acid 64-19-7 For quenching

Sodium Carbonate 497-19-8 For pH adjustment

Dichloromethane (DCM) 75-09-2 For extraction

Anhydrous Sodium Sulfate 7757-82-6 For drying

Procedure:

Activation of Zinc: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a

dropping funnel, and a condenser under a nitrogen atmosphere, add zinc powder and lead

powder in anhydrous THF.

Stir the suspension and add a solution of iodine in THF dropwise over 30 minutes. The

disappearance of the iodine color indicates the activation of zinc.

Reaction: Cool the activated zinc suspension to 0-5 °C.

In a separate flask, dissolve DFTA and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in

anhydrous THF.
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Add this solution dropwise to the cold zinc suspension over 1 hour, maintaining the internal

temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature (20-

25 °C) and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

Work-up: Upon completion, cool the reaction mixture again to 0-5 °C and quench by the slow

addition of acetic acid.

Filter the mixture through a pad of celite to remove unreacted zinc and inorganic salts.

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate

solution, followed by brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

The crude product, (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-

difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, can be purified by column

chromatography or recrystallization.

Protocol 2: Dehalogenation to Racemic Voriconazole
The chlorinated intermediate is then dehalogenated to yield the racemic mixture of

Voriconazole.

Diagram 2: Dehalogenation and Resolution Pathway
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Caption: Pathway from the chlorinated intermediate to pure Voriconazole.
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Reagent CAS Number Quantity

Chlorinated Intermediate (from

Protocol 1)
- 1.0 eq.

10% Palladium on Carbon

(Pd/C)
7440-05-3 5-10% w/w

Sodium Acetate 127-09-3 1.2 eq.

Methanol 67-56-1 Sufficient volume

Hydrogen Gas (H2) 1333-74-0 4-6 kg/cm ² pressure

Procedure:

Hydrogenation Setup: In a hydrogenation vessel, dissolve the chlorinated intermediate and

sodium acetate in methanol.

Carefully add 10% Pd/C to the solution.

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

Pressurize the vessel with hydrogen gas to 4-6 kg/cm ² and stir the reaction mixture at 25-30

°C for 3-5 hours.

Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the

vessel with nitrogen.

Filter the reaction mixture through a celite bed to remove the palladium catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude racemic Voriconazole.

Protocol 3: Chiral Resolution of Racemic Voriconazole
The final step to obtain the active enantiomer is chiral resolution.

Materials and Reagents:
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Reagent CAS Number Quantity

Racemic Voriconazole (from

Protocol 2)
182230-43-9 1.0 eq.

R-(-)-10-camphorsulfonic acid 35963-20-3 0.5 eq.

Methanol/Acetone mixture - Sufficient volume

Sodium Hydroxide 1310-73-2 For basification

Isopropanol 67-63-0 For crystallization

Procedure:

Salt Formation: Dissolve the racemic Voriconazole in a mixture of methanol and acetone.

Add a solution of R-(-)-10-camphorsulfonic acid in acetone to the Voriconazole solution.

Stir the mixture at room temperature. The diastereomeric salt of (2R,3S)-Voriconazole will

selectively precipitate.

Cool the mixture to 0-5 °C to maximize precipitation and stir for several hours.

Isolation of Diastereomeric Salt: Filter the precipitated solid, wash with cold acetone, and dry

under vacuum.

Liberation of Free Base: Suspend the diastereomeric salt in a mixture of water and

dichloromethane.

Adjust the pH to 11-12 with a sodium hydroxide solution to break the salt and liberate the

free base into the organic layer.

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

Final Crystallization: Concentrate the organic layer and crystallize the residue from

isopropanol to yield pure (2R,3S)-Voriconazole.[20]

Data Summary
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The efficiency of the synthesis is determined by the yield and the diastereomeric ratio achieved

in the key coupling step.

Table 2: Typical Yields and Ratios in Voriconazole Synthesis

Step Product Typical Yield
Diastereomeric
Ratio
((2R,3S)/(2R,3R))

Reformatsky-Type

Reaction

Chlorinated

Intermediate
60-75% >9:1

Dehalogenation Racemic Voriconazole 85-95% -

Chiral Resolution (2R,3S)-Voriconazole
80-90% (from

racemate)
>99.5% ee

Safety and Handling
DFTA and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Organometallic Reagents (Grignard and organozinc compounds) are highly reactive and

moisture-sensitive. All reactions involving these reagents must be conducted under an inert

atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

Hydrogenation should be performed in a designated area with appropriate safety measures

for handling flammable gases under pressure.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion
The synthesis of Voriconazole is a challenging but well-documented process. The key

intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), is a cornerstone

of the most effective synthetic routes. By carefully controlling the reaction conditions,

particularly in the stereochemistry-defining Reformatsky-type coupling reaction, high yields and

excellent diastereoselectivity can be achieved. The subsequent dehalogenation and chiral
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resolution steps are robust procedures that lead to the final, enantiomerically pure active

pharmaceutical ingredient. This guide provides a solid foundation for researchers and

developers working on the synthesis of Voriconazole and related azole antifungal agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/product/b3382236/docs#application-notes-protocols-for-the-synthesis-of-voriconazole-intermediates
https://www.benchchem.com/product/b3382236/docs#application-notes-protocols-for-the-synthesis-of-voriconazole-intermediates
https://www.benchchem.com/product/b3382236/docs#application-notes-protocols-for-the-synthesis-of-voriconazole-intermediates
https://www.benchchem.com/product/b3382236/docs#application-notes-protocols-for-the-synthesis-of-voriconazole-intermediates
https://www.benchchem.com/product/b3382236?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382236?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

